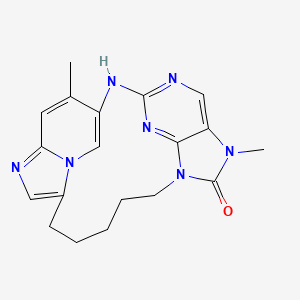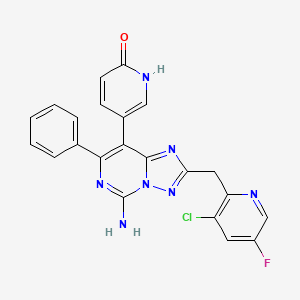
Adenosine receptor antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine receptor antagonist 1 is a compound that inhibits the action of adenosine at its receptor sites. Adenosine is a purine nucleoside that plays a crucial role in various physiological processes, including energy transfer, signal transduction, and regulation of blood flow. Adenosine receptors are G protein-coupled receptors and are classified into four subtypes: A1, A2A, A2B, and A3. This compound specifically targets the A1 subtype, which is involved in processes such as cardiac function, neurotransmission, and renal function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of adenosine receptor antagonist 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the use of 1,2,4-triazole derivatives, which are known for their potent binding affinity and antagonistic activity for A1 receptors . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as potassium carbonate under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The purification of the compound is achieved through techniques like column chromatography and recrystallization to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Adenosine receptor antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products: The major products formed from these reactions include various substituted triazole derivatives, which retain the antagonistic activity towards A1 receptors .
Applications De Recherche Scientifique
Adenosine receptor antagonist 1 has a wide range of scientific research applications:
Mécanisme D'action
Adenosine receptor antagonist 1 exerts its effects by binding to the A1 adenosine receptor and preventing the activation of the receptor by adenosine. This inhibition leads to a decrease in the downstream signaling pathways, such as the inhibition of adenylate cyclase, which reduces the production of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels affects various cellular processes, including neurotransmitter release, heart rate, and renal function .
Comparaison Avec Des Composés Similaires
Caffeine: A natural xanthine derivative that acts as a non-selective adenosine receptor antagonist.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Theobromine: Found in cocoa, it has similar but milder effects compared to caffeine.
Uniqueness: Adenosine receptor antagonist 1 is unique in its high selectivity and potency for the A1 adenosine receptor, making it a valuable tool in both research and therapeutic applications. Unlike non-selective antagonists like caffeine, this compound provides targeted inhibition, reducing the likelihood of side effects associated with non-specific binding .
Propriétés
Formule moléculaire |
C22H15ClFN7O |
|---|---|
Poids moléculaire |
447.9 g/mol |
Nom IUPAC |
5-[5-amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C22H15ClFN7O/c23-15-8-14(24)11-26-16(15)9-17-28-21-19(13-6-7-18(32)27-10-13)20(12-4-2-1-3-5-12)29-22(25)31(21)30-17/h1-8,10-11H,9H2,(H2,25,29)(H,27,32) |
Clé InChI |
PDXSPZPOZMTADI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=NC(=NN3C(=N2)N)CC4=C(C=C(C=N4)F)Cl)C5=CNC(=O)C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





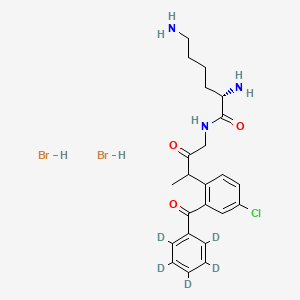

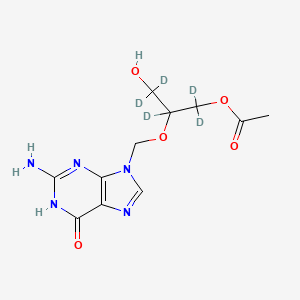
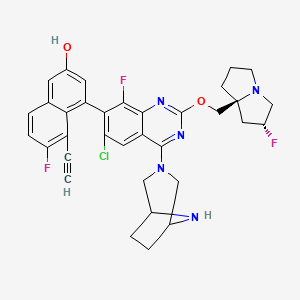
![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)
![4-[[(3R,5S)-4-[(4-hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B12425242.png)
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B12425243.png)

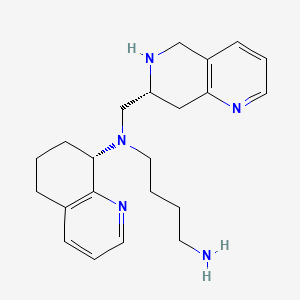
![(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12425265.png)
